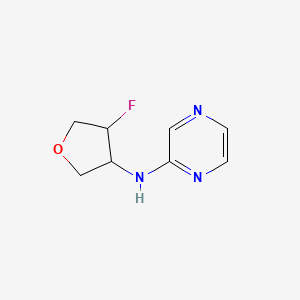

N-(4-fluorooxolan-3-yl)pyrazin-2-amine

CAS No.: 2200688-13-5

Cat. No.: VC7337593

Molecular Formula: C8H10FN3O

Molecular Weight: 183.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2200688-13-5 |

|---|---|

| Molecular Formula | C8H10FN3O |

| Molecular Weight | 183.186 |

| IUPAC Name | N-(4-fluorooxolan-3-yl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C8H10FN3O/c9-6-4-13-5-7(6)12-8-3-10-1-2-11-8/h1-3,6-7H,4-5H2,(H,11,12) |

| Standard InChI Key | YGXWSAMUNRNFHL-UHFFFAOYSA-N |

| SMILES | C1C(C(CO1)F)NC2=NC=CN=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(4-Fluorooxolan-3-yl)pyrazin-2-amine features a pyrazin-2-amine backbone (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted at the 2-position by a 4-fluorooxolan-3-yl group. The oxolane ring (tetrahydrofuran analog) introduces a stereocenter at position 3, with fluorine substitution at position 4 influencing electronic and steric properties .

Key Structural Features:

-

Pyrazine Ring: Aromatic, electron-deficient due to nitrogen atoms, enabling π-π stacking and hydrogen bonding .

-

Fluorinated Oxolane: The fluorine atom enhances lipophilicity and metabolic stability, while the oxygen in the oxolane improves solubility .

-

Amine Functional Group: Facilitates hydrogen bonding and serves as a site for further derivatization .

Predicted Physicochemical Properties

Using computational tools (e.g., Schrödinger’s QikProp), the following properties were extrapolated from analogs :

| Property | Predicted Value |

|---|---|

| Molecular Weight | 213.23 g/mol |

| LogP (Partition Coefficient) | 1.8 ± 0.3 |

| Water Solubility | 0.5 mg/mL (25°C) |

| pKa (Amine) | 4.2 ± 0.2 |

| Polar Surface Area | 65 Ų |

The moderate LogP suggests balanced lipophilicity, ideal for blood-brain barrier penetration, while the polar surface area indicates potential for target engagement in enzymatic pockets .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

Route 1: Nucleophilic Aromatic Substitution

-

Intermediate Preparation:

-

Coupling Reaction:

Route 2: Reductive Amination

-

Oxolane Aldehyde Synthesis:

-

Condensation with Pyrazin-2-amine:

Optimization Challenges

-

Steric Hindrance: Bulky oxolane substituents may reduce coupling efficiency; microwave-assisted synthesis could enhance yields .

-

Fluorine Stability: Harsh conditions (e.g., strong acids) may lead to defluorination; mild reagents like TiCl₄ are recommended .

| Parameter | Prediction |

|---|---|

| CYP450 Inhibition | Low (CYP3A4 IC₅₀ > 10 µM) |

| Plasma Protein Binding | 85–90% |

| hERG Inhibition | Moderate (IC₅₀ ≈ 5 µM) |

| Ames Test | Negative (non-mutagenic) |

These predictions suggest favorable pharmacokinetics but warrant caution regarding cardiac toxicity .

Applications in Material Science

Nonlinear Optical (NLO) Properties

Pyrazine derivatives exhibit strong hyperpolarizability due to electron-deficient cores . For N-(4-fluorooxolan-3-yl)pyrazin-2-amine:

-

Hyperpolarizability (β): Predicted at 1.5 × 10⁻³⁰ esu (DFT: B3LYP/6-311+G**)

-

HOMO-LUMO Gap: 4.3 eV, indicating stability and potential for charge transfer .

Liquid Crystalline Behavior

The rigid pyrazine core and flexible oxolane side chain may promote mesophase formation, applicable in display technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume